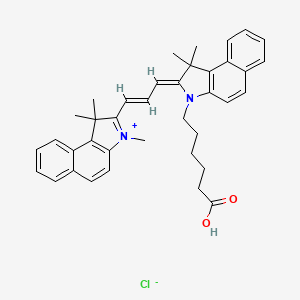
zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide: is a chemical compound with the molecular formula C7H3BrFNZn . . This compound is of interest due to its unique structure, which includes a zinc atom coordinated with a bromide ion and a 2-fluorobenzene-4-ide-1-carbonitrile moiety. It is commonly used in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide typically involves the reaction of 2-fluorobenzene-4-ide-1-carbonitrile with a zinc bromide solution. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Starting Materials: 2-fluorobenzene-4-ide-1-carbonitrile and zinc bromide.
Solvent: Tetrahydrofuran (THF) is commonly used as the solvent.
Reaction Conditions: The reaction is typically conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen contamination.
Procedure: The 2-fluorobenzene-4-ide-1-carbonitrile is dissolved in THF, and zinc bromide is added to the solution. The mixture is stirred until the reaction is complete, usually indicated by a change in color or the formation of a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large reactors to handle bulk quantities of starting materials.
Automation: Automated systems to control the addition of reagents and maintain reaction conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Battery Technology: Research into zinc-bromine batteries for energy storage.
Wirkmechanismus
The mechanism of action for zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The zinc compound transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.
Vergleich Mit ähnlichen Verbindungen
- 4-Cyano-3-fluorophenylzinc bromide
- Bromo(4-cyano-3-fluorophenyl)zinc
Comparison:
- Uniqueness: Zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and selectivity in chemical reactions.
- Reactivity: Compared to similar compounds, it may exhibit different reactivity profiles in cross-coupling reactions, making it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C7H3BrFNZn |
|---|---|
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide |
InChI |
InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
NIWFBYSTLSLEQQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=[C-]1)F)C#N.[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-[[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12066521.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)

![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)




![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)


![Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-](/img/structure/B12066568.png)

